4-Bromo-2-chloro-3-iodophenol

Description

Significance of Halogenated Aromatic Scaffolds in Organic Chemistry Research

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. nsf.gov Their utility stems from their role as precursors in a wide array of chemical transformations, most notably in cross-coupling reactions. The incorporation of halogen atoms can also be used to modulate the physicochemical properties of molecules. nsf.gov

Polyhalogenated aromatic systems are particularly valuable as scaffolds because, in principle, several or all of the halogen atoms can be displaced by nucleophiles. beilstein-journals.orgnih.gov This allows for the creation of a diverse range of heteroaromatic systems and highly functionalized molecules. beilstein-journals.orgnih.gov For instance, halogenated pyrimidines are used as core scaffolds in the synthesis of compound libraries for drug discovery. beilstein-journals.orgnih.gov

The strategic placement of halogens on an aromatic ring allows for sequential and regioselective reactions, providing a pathway to complex molecular architectures. This makes halogenated aromatics essential tools for medicinal chemistry, material science, and agrochemicals. rsc.orgresearchgate.net

Unique Structural and Electronic Features of 4-Bromo-2-chloro-3-iodophenol

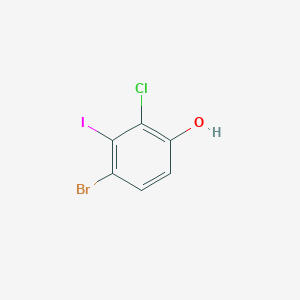

The compound this compound possesses a unique substitution pattern on the phenol (B47542) ring that imparts distinct structural and electronic characteristics. The presence of three different halogens—bromine, chlorine, and iodine—at specific positions, in addition to the hydroxyl group, creates a complex interplay of electronic effects.

The specific positioning of the halogens (bromine at C4, chlorine at C2, and iodine at C3) relative to the hydroxyl group (at C1) dictates the regioselectivity of further reactions. The ortho- and para-positions relative to the hydroxyl group are activated, but the presence of the halogens at these and adjacent positions introduces steric hindrance and complex electronic modulation.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₃BrClIO | 333.35 | 1809158-15-3 |

| 4-Bromo-2-chlorophenol (B165030) | C₆H₄BrClO | 207.45 | 3964-56-5 |

| 4-Chloro-3-iodophenol | C₆H₄ClIO | Not specified | 202982-72-7 |

| 4-Bromo-2-iodophenol | C₆H₄BrIO | 298.90 | 207115-22-8 |

Note: Data sourced from multiple chemical suppliers and databases. bldpharm.comnih.govnih.govlookchem.combldpharm.com

Overview of Current Research Challenges in Polysubstituted Phenol Synthesis and Reactivity

The synthesis of polysubstituted phenols, especially those with specific and complex substitution patterns like this compound, presents significant challenges to synthetic chemists. oregonstate.edu

One of the primary hurdles is achieving regioselectivity. rsc.orgacs.org Electrophilic halogenation of phenols typically favors substitution at the ortho- and para-positions due to the directing effect of the hydroxyl group. scientificupdate.comtandfonline.com However, introducing multiple different halogens at specific locations without obtaining mixtures of isomers is a major synthetic obstacle. nsf.gov Strategies to overcome this often involve multi-step processes or the use of specialized catalysts and directing groups. nsf.govresearchgate.net For instance, catalyst-controlled regioselective chlorination of phenols has been developed to achieve high ortho-selectivity. nsf.gov

Another challenge lies in the inherent reactivity of the phenol ring. While the hydroxyl group activates the ring, making it susceptible to electrophilic attack, this high reactivity can also lead to over-halogenation or the formation of undesired byproducts. acs.org Controlling the stoichiometry and reaction conditions is crucial.

Furthermore, the synthesis of highly substituted benzenes and phenols often requires harsh reaction conditions or the use of expensive metal catalysts. rsc.org Developing milder and more efficient synthetic methods remains an active area of research. rsc.orgthieme-connect.com Recent advancements include the use of organocatalysis and photochemical methods to construct polysubstituted aromatic rings. rsc.orgresearchgate.net The development of one-pot syntheses for polysubstituted phenols from acyclic precursors is also a promising approach to improve efficiency and reduce waste. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOOJBKUMVSYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis of 4 Bromo 2 Chloro 3 Iodophenol

Identification of Key Disconnection Points and Precursor Structures

Retrosynthesis begins by identifying bonds that can be disconnected to simplify the target molecule into more readily available starting materials. For 4-bromo-2-chloro-3-iodophenol, the most logical disconnection points are the carbon-halogen bonds (C-Br, C-Cl, C-I) and, potentially, the carbon-oxygen bond of the hydroxyl group.

The primary precursors are generated by disconnecting the halogen atoms one by one. Given the reactivity and potential for side reactions, the order of these disconnections is critical. A common strategy is to remove the most reactive or sterically demanding group first.

Key disconnections and the resulting precursors include:

C-I Bond Disconnection: This is often a favorable initial step. Disconnecting the iodine atom at the C-3 position leads to 4-bromo-2-chlorophenol (B165030) as a direct precursor. This is a logical choice as methods for the synthesis of 4-bromo-2-chlorophenol are established, often starting from 2-chlorophenol (B165306). google.comgoogle.com

C-Cl Bond Disconnection: Alternatively, disconnecting the chlorine at C-2 suggests 4-bromo-3-iodophenol as a precursor.

C-Br Bond Disconnection: Removing the bromine at C-4 points to 2-chloro-3-iodophenol as a precursor.

Further simplification of these di-halogenated phenols would lead to mono-halogenated phenols such as 2-chlorophenol, 4-bromophenol, or 3-iodophenol, and ultimately to phenol (B47542) itself. chemsrc.com Another synthetic strategy involves starting with a polyhalogenated aniline (B41778), which is then converted to the corresponding phenol via a diazotization-hydrolysis sequence. google.com

A plausible retrosynthetic pathway is outlined below, starting with the target molecule and working backward to simpler precursors.

| Target/Precursor Molecule | Disconnection | Simplified Precursor |

|---|---|---|

| This compound | C-I Bond | 4-Bromo-2-chlorophenol |

| 4-Bromo-2-chlorophenol | C-Br Bond | 2-Chlorophenol |

| 2-Chlorophenol | C-Cl Bond | Phenol |

This analysis suggests that a practical forward synthesis could commence with phenol, followed by sequential, regioselective halogenations.

Strategic Considerations for Introducing Multiple Halogen Atoms and the Hydroxyl Group

The synthesis of a polysubstituted phenol with three different halogens requires careful strategic planning to control the regiochemistry of each halogenation step. The hydroxyl group is a powerful activating ortho-, para-director, while the halogens are deactivating yet also ortho-, para-directing. wikipedia.orgchemistrysteps.com

Order of Halogenation: The sequence of introducing the bromine, chlorine, and iodine atoms is paramount.

Chlorination of Phenol: The initial reaction between phenol and chlorine typically yields a mixture of 2-chlorophenol and 4-chlorophenol. nih.gov To favor the required 2-chlorophenol precursor, specialized catalytic systems can be employed.

Bromination of 2-Chlorophenol: The next step would be the bromination of 2-chlorophenol. The hydroxyl group strongly directs to the para position (C-4), and the existing chlorine at C-2 reinforces this. This step can proceed with high yield and selectivity for 4-bromo-2-chlorophenol. google.comgoogle.com

Iodination of 4-Bromo-2-chlorophenol: This is the most challenging step. The available positions for iodination are C-3 and C-5 (ortho to the bromine) and C-6 (ortho to the hydroxyl group). The strong directing effect of the hydroxyl group would typically favor substitution at C-6. However, the position is sterically hindered by the adjacent chlorine atom. The position between the two existing halogens (C-3) is electronically deactivated. Therefore, achieving selective iodination at C-3 requires specific reagents and conditions that can overcome these electronic and steric factors. Methods for ortho-iodination, sometimes involving thallium(I) acetate (B1210297) or other specialized reagents, could be explored to direct the iodine to the desired position. rsc.org

Control of Regioselectivity: Achieving the desired 1,2,3,4-substitution pattern is non-trivial.

Catalyst Control: Modern synthetic methods utilize catalysts to override the innate regioselectivity of electrophilic aromatic substitution. For instance, Lewis basic selenoether or thiourea (B124793) catalysts have been shown to be highly effective for ortho-chlorination of phenols. nsf.govacs.orgthieme-connect.com Similar strategies might be adaptable for the iodination step.

Reagent Selection: The choice of halogenating agent is crucial. Reagents like N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS) are often used for milder, more selective halogenations compared to diatomic halogens. acs.org For instance, using I2 with NaNO2 has been shown to favor ortho-iodination in some phenols. thieme-connect.com

Protecting Groups: The powerful activating effect of the hydroxyl group can sometimes lead to over-reaction or undesired side products. Temporarily protecting the hydroxyl group as an ether (e.g., a methoxy (B1213986) or benzyloxy group) can modulate its directing ability and prevent oxidation. The phenol can be regenerated at the end of the synthesis.

Influence of Halogen Identity and Position on Retrosynthetic Pathways

Electronic and Steric Effects:

Directing Effects: All halogens are ortho-, para-directors due to the resonance donation of their lone pairs, but they are also deactivating because of their strong inductive electron withdrawal. libretexts.orglibretexts.org When multiple halogens are present, their directing effects must be considered in concert with the powerful hydroxyl director. In the proposed precursor, 4-bromo-2-chlorophenol, the hydroxyl group directs incoming electrophiles to position 6, while the halogens also direct to the same position, making it the most electronically favored site for substitution.

Steric Hindrance: The introduction of the bulky iodine atom is a key challenge. Attempting to introduce it at the C-3 position, which is sterically crowded between the existing chloro and bromo substituents, would likely require forcing conditions or a directed metalation approach. The relative sizes of the halogens (I > Br > Cl) play a significant role in the feasibility of sequential substitutions.

Reactivity: As more deactivating halogen groups are added to the phenol ring, the aromatic system becomes progressively less nucleophilic. libretexts.org This means that each subsequent halogenation step will require harsher conditions or more potent electrophilic reagents to proceed at a reasonable rate.

The table below summarizes the directing influence of the substituents in a key intermediate, 4-bromo-2-chlorophenol, for the final iodination step.

| Substituent | Position | Directing Effect | Influence on Iodination |

|---|---|---|---|

| -OH | C-1 | Strongly activating, ortho-, para-director | Strongly directs to C-2 (blocked), C-4 (blocked), and C-6 |

| -Cl | C-2 | Deactivating, ortho-, para-director | Directs to C-4 (blocked) and C-6. Deactivates the ring. |

| -Br | C-4 | Deactivating, ortho-, para-director | Directs to C-3 and C-5. Deactivates the ring. |

This combined influence strongly favors substitution at C-6. Therefore, a successful synthesis of this compound must employ a strategy that can override this inherent preference and selectively functionalize the C-3 position. This might involve directed ortho-metalation or the use of a blocking group at C-6 that can be removed later.

Synthetic Methodologies for 4 Bromo 2 Chloro 3 Iodophenol and Analogues

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) stands as the most direct and common method for introducing halogen substituents onto a phenol (B47542) ring. The powerful activating and ortho, para-directing nature of the hydroxyl group governs the regiochemical outcome of these reactions. byjus.combritannica.com

The regioselectivity of EAS on a phenol ring is dictated by the interplay of electronic and steric effects of the substituents already present. The hydroxyl (-OH) group is a potent activating group that directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation (arenium ion). byjus.combritannica.com Halogen substituents (Cl, Br, I) are deactivating via their inductive effect but are also ortho, para-directing due to resonance.

When multiple directing groups are present, the most powerful activating group typically controls the position of substitution. In the case of a substituted phenol, the hydroxyl group's influence is paramount. However, the existing halogens and steric hindrance also play a crucial role in determining the final position of the incoming electrophile. For instance, in a 2-chlorophenol (B165306) precursor, the hydroxyl group strongly directs to positions 4 and 6, while the chloro group directs to the same positions. The para position (4) is often favored for subsequent substitution to minimize steric clash.

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -OH | Strongly Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -Br | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

Achieving the specific 4-bromo-2-chloro-3-iodo substitution pattern requires a carefully planned sequence of halogenation reactions. The order of introduction of the halogens is critical to ensure the correct final arrangement. A plausible synthetic route would start with a less substituted phenol and sequentially add the halogens.

One logical pathway begins with o-chlorophenol .

Bromination : The first step involves the bromination of o-chlorophenol. The hydroxyl group directs the incoming bromine electrophile to the para position (position 4) to yield 4-bromo-2-chlorophenol (B165030). This step is favored at the para position due to reduced steric hindrance compared to the ortho position (position 6). A patented process describes this reaction, achieving high yields of the desired 4-bromo-2-chlorophenol with minimal formation of the 6-bromo isomer. google.com

Iodination : The subsequent iodination of 4-bromo-2-chlorophenol introduces the final halogen. The available positions on the ring are 3, 5, and 6. The powerful ortho, para-directing influence of the hydroxyl group and the directing effects of the existing halogens will guide the iodine to one of these spots. The substitution at position 3 is sterically hindered but electronically favored by the directing effects of the adjacent chloro and bromo groups, leading to the target molecule, 4-bromo-2-chloro-3-iodophenol.

Alternative sequences, such as starting with 3-iodophenol, are also conceivable but may present different regiochemical challenges. The treatment of halogenated phenolic compounds can also be achieved through sequential reduction and oxidation processes, although this is more relevant for degradation than synthesis. nih.gov

The choice of halogenating agent and catalyst is crucial for controlling the selectivity and efficiency of the reaction. Phenols are highly activated, and their halogenation can sometimes proceed even without a catalyst. byjus.comwikipedia.org However, to control selectivity and prevent polyhalogenation, specific conditions are often employed. stackexchange.commlsu.ac.in

Chlorination : For chlorination, reagents like N-chlorosuccinimide (NCS) are often used. Catalyst systems, such as Lewis basic selenoether catalysts, have been developed to achieve high ortho-selectivity in the chlorination of phenols. acs.org

Bromination : Bromination can be carried out with molecular bromine (Br₂). The reaction can be performed in solvents of low polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), to favor monobromination. stackexchange.comyoutube.com Catalysts like triethylamine (B128534) hydrochloride can be used to enhance the selectivity for the para-isomer, as seen in the synthesis of 4-bromo-2-chlorophenol. google.com

Iodination : Iodine is the least reactive halogen, and its introduction often requires more forceful conditions. Common iodinating agents include N-iodosuccinimide (NIS) or a mixture of iodine (I₂) with an oxidizing agent such as nitric acid or iodic acid (HIO₃) to generate a more potent electrophile. wikipedia.org The diazotization of an aminophenol followed by treatment with potassium iodide is another classic method for introducing iodine onto a phenol ring. orgsyn.org

| Halogenation | Common Reagent(s) | Catalyst/Conditions | Selectivity Notes |

|---|---|---|---|

| Chlorination | Cl₂, N-Chlorosuccinimide (NCS) | Lewis acids (e.g., FeCl₃), Selenoether catalysts | Catalysts can direct ortho-substitution. acs.org |

| Bromination | Br₂ | Low polarity solvents (CS₂, CCl₄), Triethylamine HCl | Milder conditions favor monohalogenation. google.comstackexchange.com |

| Iodination | I₂, N-Iodosuccinimide (NIS) | Oxidizing agents (HNO₃, HIO₃) | Requires activation to generate a strong electrophile. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamentally different approach for forming bonds to an aromatic ring. Instead of an electrophile attacking the ring, a nucleophile displaces a leaving group (typically a halide). wikipedia.org This pathway is generally not feasible for electron-rich rings like phenol unless the ring is appropriately activated. libretexts.orglibretexts.org

For a classical SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

Electron-Withdrawing Groups : Groups like nitro (-NO₂), cyano (-CN), or acyl (-COR) are powerful activators. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. wikipedia.orglibretexts.org A phenol ring, being electron-rich, is inherently unsuited for SNAr unless such activating groups are present.

Leaving Group Ability : In activated SNAr reactions, the leaving group aptitude often follows the order F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. nih.gov

Transition-Metal Catalysis : An alternative activation strategy involves the use of transition metals. Arenophilic π-acid catalysts, such as rhodium or ruthenium complexes, can coordinate to the aromatic ring. This coordination renders the ring highly electron-deficient and activates it towards nucleophilic attack, enabling SNAr reactions on normally inert electron-rich aryl halides. nih.gov

| Activating Group | Position Relative to Leaving Group | Effect on SNAr Rate |

|---|---|---|

| -NO₂ (Nitro) | Ortho, Para | Strong Activation |

| -CN (Cyano) | Ortho, Para | Strong Activation |

| -C(O)R (Acyl) | Ortho, Para | Moderate to Strong Activation |

| -OH (Hydroxyl) | Any | Deactivating (unless deprotonated) |

A novel and powerful strategy for conducting SNAr on unactivated halophenols involves the use of radicals. osti.govnih.gov This approach circumvents the need for traditional electron-withdrawing groups by transiently generating a highly activating species. princeton.eduresearchgate.net

The mechanism involves the formal homolysis of the phenolic O-H bond to generate a neutral phenoxyl radical (Ar-O•). nih.gov This radical species is an exceptionally strong electron-withdrawing group. osti.govprinceton.edu Pulse radiolysis studies have shown that the electron-withdrawing ability of the O• radical far surpasses that of a nitro group. princeton.edu

This transient, radical-induced activation dramatically lowers the energy barrier for a nucleophile to attack the aromatic ring and displace a halide at a distal position. nih.govprinceton.edu This strategy provides a synthetic route for SNAr on electron-rich halophenols, which are inert under classical conditions, thereby expanding the scope of nucleophile-electrophile couplings. osti.govnih.gov

Photochemical and Dual Catalysis in SNAr of Halophenols

The functionalization of halophenols through Nucleophilic Aromatic Substitution (SNAr) reactions can be significantly enhanced by photochemical methods, particularly those employing dual catalysis systems. These strategies offer mild reaction conditions and can enable transformations that are challenging under traditional thermal conditions.

A prominent dual catalytic approach involves the combination of photoredox catalysis with another catalytic cycle. For instance, a method for the amination of halophenols utilizes an Iridium(III) photocatalyst in conjunction with a phenol–pyridinium Electron Donor-Acceptor (EDA) complex. chemrxiv.org In this system, light irradiation of the EDA complex, formed between the phenol and a protonated pyridine (B92270), generates a reactive phenoxyl radical cation. chemrxiv.org The Ir(III) photocatalyst can further aid in the oxidation of the phenol, boosting reaction yields. chemrxiv.org This dual system facilitates efficient C-N bond formation between halophenols and various aromatic nitrogen nucleophiles. chemrxiv.org

Another advanced strategy leverages the transient generation of a phenoxyl radical to activate the aromatic ring towards SNAr. osti.gov In this "homolysis-enabled electronic activation," the neutral oxygen-centered radical (O•) acts as a powerful electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack on the halophenol ring. osti.gov This method has been successfully applied to the SNAr of electron-rich halophenols, including chloro- and fluorophenols, which are typically inert under conventional conditions. osti.gov The feasibility of this approach is supported by pulse radiolysis studies and computational analysis, which confirm that the transient radical substituent promotes nucleophilic substitution by acting as an exceptionally strong electron-withdrawing group. osti.gov

These photochemical strategies represent a powerful tool for modifying polyhalogenated phenols. By activating the aryl electrophile through photogenerated intermediates, they provide a pathway to introduce additional substituents or to modify existing ones under mild conditions, which is crucial for the synthesis of complex, highly functionalized molecules like this compound.

Directed Metalation Strategies (DoM) for Phenols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including phenols. wikipedia.orgnih.gov The method relies on the use of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for the precise installation of substituents. wikipedia.orgresearchgate.net For phenols, the hydroxyl group itself is acidic and must be protected. The protected hydroxyl group then serves as the DMG.

Ortho-Lithiation and Subsequent Electrophilic Quenching

The core of the DoM strategy is a two-step process: ortho-lithiation followed by electrophilic quenching. The process begins with an aromatic compound featuring a DMG, which contains a heteroatom that acts as a Lewis base. wikipedia.org This DMG coordinates to the Lewis acidic lithium of an alkyllithium reagent. This coordination brings the basic alkyl group into proximity of the ortho-proton, facilitating its removal and forming a stable aryllithium intermediate. wikipedia.orgbaranlab.org

This aryllithium species is a potent nucleophile and reacts readily with various electrophiles in an ipso-substitution, replacing the lithium atom with high regioselectivity. baranlab.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

In the context of synthesizing polysubstituted phenols, a phenol is first protected, and the protected oxygen functionality then directs the lithiation. A wide array of electrophiles can be used to quench the aryllithium intermediate, enabling the introduction of diverse functional groups.

Table 1: Examples of Electrophiles Used in DoM of Protected Phenols

| Electrophile | Introduced Substituent |

|---|---|

| I₂ | -I |

| CBr₄ | -Br |

| CCl₄ | -Cl |

| Me₃SiCl | -SiMe₃ |

| Bu₃SnCl | -SnBu₃ |

| PhSSPh | -SPh |

| Aldehydes/Ketones | -CH(OH)R |

| CO₂ | -COOH |

This table presents a selection of common electrophiles and the corresponding substituents introduced onto the aromatic ring via DoM. researchgate.netwku.edu

This sequence is highly valuable for the synthesis of this compound, as it provides a direct and regiocontrolled method for introducing the required halogen atoms onto the phenol scaffold. For example, starting from a protected 2-chlorophenol, one could potentially introduce the bromine and iodine atoms sequentially at the desired positions using DoM.

Application of Chiral Auxiliaries in Directed Metalation

Directed metalation can be rendered asymmetric through the use of chiral auxiliaries, enabling the synthesis of enantioenriched products. A chiral auxiliary is a stereogenic unit temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org

In DoM, chirality can be introduced in several ways:

Chiral Ligands: A chiral ligand, such as (-)-sparteine (B7772259), can be added to the organolithium base. This complexation creates a chiral reagent that can differentiate between enantiotopic ortho protons, leading to enantioselective deprotonation. Subsequent quenching with an electrophile yields an enantiomerically enriched product. researchgate.net

Chiral Directed Metalation Groups: The DMG itself can be chiral. For example, phenols can be converted into chiral ethers or acetals using a chiral auxiliary like (–)-menthol. benthamdirect.com Metalation of these substrates, followed by reaction with an electrophile, can proceed with high diastereoselectivity due to the influence of the chiral DMG. benthamdirect.com The auxiliary can then be removed to furnish the chiral, non-racemic product.

The use of (-)-sparteine in combination with s-BuLi for the deprotonation of N,N-dialkyl aryl O-carbamates has been shown to produce products with high enantiomeric ratios (up to 99:1). researchgate.net This approach demonstrates the powerful control that can be exerted over the stereochemistry of the final product, which is particularly relevant for the synthesis of chiral analogues of polysubstituted phenols.

Influence of Protecting Groups on Regioselectivity

The choice of the protecting group for the phenolic hydroxyl is critical in DoM, as it functions as the DMG. The nature of this group dictates its "directing power" and can influence the regioselectivity, stability of the lithiated intermediate, and the conditions required for its eventual removal. nih.govnih.gov

The O-carbamate group, particularly the N,N-diethylcarbamate (-OCONEt₂), is recognized as one of the most powerful DMGs. nih.govuwindsor.ca Its strong coordinating ability ensures efficient and regioselective lithiation at the adjacent ortho position. However, the stability of the resulting lithiated intermediate can be an issue; at temperatures above -78 °C, it may undergo an anionic ortho-Fries rearrangement to form a salicylamide (B354443) derivative. nih.govuwindsor.ca Furthermore, the removal of the carbamate (B1207046) group can require harsh conditions, such as reduction with LiAlH₄. nih.gov

Other protecting groups exhibit different directing abilities and properties:

Table 2: Comparison of Protecting Groups (DMGs) in Phenol DoM

| Protecting Group (DMG) | Relative Directing Power | Comments |

|---|---|---|

| -OCON(i-Pr)₂ | Strong | Provides more stable lithiated intermediates than -OCONEt₂. uwindsor.ca |

| -OCONEt₂ | Very Strong | Prone to anionic Fries rearrangement above -78°C. nih.govuwindsor.ca |

| -OMOM (Methoxymethyl ether) | Moderate | Useful DMG, but can be susceptible to proton transfer, quenching the anion. nih.gov |

| -OTHP (Tetrahydropyranyl ether) | Strong | Demonstrates superior ortho-directing effect in certain systems. researchgate.net |

| -OSiR₃ (Silyl ethers) | Variable | Can be used for in-situ protection strategies. researchgate.net |

This table compares several common protecting groups used as DMGs in the ortho-metalation of phenols, highlighting their relative directing power and key characteristics.

The hierarchy of directing power has been established through competition experiments. nih.govuwindsor.ca When a molecule contains multiple potential DMGs, the strongest one will typically control the site of lithiation. This principle is fundamental for designing synthetic routes to complex, polysubstituted aromatics like this compound, where precise control over the sequence of functionalization is essential.

Diazotization and Hydrolysis Pathways

The conversion of aromatic primary amines to phenols via a diazonium salt intermediate is a classical and highly effective synthetic transformation. This two-step process involves diazotization of the aniline (B41778) derivative followed by hydrolysis (thermolysis) of the resulting diazonium salt.

Conversion of Polyhalogenated Anilines to Phenols

This method is particularly well-suited for the synthesis of polyhalogenated phenols from the corresponding polyhalogenated anilines, which may be more readily accessible through other synthetic routes.

The process involves two key steps:

Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C). uobaghdad.edu.iqgoogle.comyoutube.com The unprotonated amine acts as a nucleophile, attacking the electrophilic nitrosyl reagent to form an N-nitrosamine, which then rearranges and eliminates water to yield the aryldiazonium salt (Ar-N₂⁺). uobaghdad.edu.iq Aromatic amines are sufficiently weak bases to allow for diazotization even in strong acid, a condition under which more basic aliphatic amines would be fully protonated and unreactive. uobaghdad.edu.iq

Hydrolysis: The aqueous solution of the aryldiazonium salt is then heated, typically to around 50 °C or higher. uobaghdad.edu.iqgoogle.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and it is readily displaced by a water molecule acting as a nucleophile. Subsequent deprotonation yields the corresponding phenol. It is crucial to maintain acidic conditions during hydrolysis to prevent the newly formed phenol from coupling with any unreacted diazonium salt. uobaghdad.edu.iq

This pathway provides a robust method for introducing a hydroxyl group onto a pre-functionalized aromatic ring. For the synthesis of this compound, one could envision starting with 4-bromo-2-chloro-3-iodoaniline, converting it to the diazonium salt, and subsequently hydrolyzing it to obtain the final phenolic product. The reaction is broadly applicable to anilines with various substituents, including multiple halogen atoms. google.com

Optimization of Diazotization and Subsequent Hydrolysis Conditions

The introduction of a hydroxyl group onto a pre-halogenated aromatic ring can be effectively achieved through a diazotization-hydrolysis sequence starting from the corresponding aniline. For a precursor like 4-bromo-2-chloro-3-iodoaniline, the conversion of the amino group to a diazonium salt (Ar-NH₂ → Ar-N₂⁺) and its subsequent hydrolysis to a phenol (Ar-OH) are critical steps.

Optimization of this two-step process is paramount for maximizing yield and purity. Key parameters for the diazotization step include temperature, the concentration and type of acid, and the rate of addition of the nitrosating agent (e.g., sodium nitrite).

Temperature Control: The reaction is typically conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.

Acidic Medium: A strong mineral acid, such as sulfuric acid or hydrochloric acid, is used to dissolve the starting aniline and to generate nitrous acid in situ from sodium nitrite. The concentration of the acid must be carefully controlled; insufficient acid can lead to incomplete diazotization and the formation of unwanted diazoamino compounds. orgsyn.org

Nitrosating Agent: A solution of sodium nitrite is added slowly to the acidic solution of the aniline to maintain the low temperature and control the rate of the reaction. orgsyn.org

Following successful diazotization, the subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt. This process replaces the diazonium group with a hydroxyl group, liberating nitrogen gas. orgsyn.org The temperature and duration of heating are crucial variables that need to be optimized to ensure complete conversion while minimizing the formation of side products from competing reactions.

Minimizing Byproducts in Industrial and Laboratory Scale Synthesis

In the synthesis of halogenated phenols, particularly through electrophilic halogenation, the formation of isomeric byproducts is a significant challenge. For instance, in the synthesis of an analogue like 4-bromo-2-chlorophenol via bromination of 2-chlorophenol, the primary byproduct is the 6-bromo-2-chlorophenol isomer. google.com

Minimizing these impurities is crucial for both industrial and laboratory-scale syntheses to avoid costly and difficult purification steps. Strategies to enhance regioselectivity and reduce byproducts include:

Catalyst Selection: The use of specific catalysts can direct the incoming electrophile to the desired position. For the bromination of 2-chlorophenol, using a trialkylamine hydrochloride catalyst in an inert solvent like chlorobenzene (B131634) has been shown to significantly improve the yield of the desired 4-bromo isomer to over 99%, with minimal formation of the 6-bromo byproduct. google.com A proposed nanocatalyst containing a mixture of transition element hydrochlorides (copper, zinc, and silver chlorides) has also been developed to achieve high purity and yield. google.com

Control of Reaction Conditions: Temperature, solvent, and the rate of addition of the halogenating agent are critical parameters. Performing the bromination at a controlled temperature, typically between 0°C and 60°C, helps to manage the reaction kinetics and selectivity. google.com

Purification Methods: Despite optimization, some level of byproduct formation is often unavoidable. The final product purity relies on effective purification techniques. For 4-bromo-2-chlorophenol, which is an intermediate for insecticides, achieving high purity without extensive purification is a key advantage of a well-optimized process. google.com

Table 1: Comparison of Catalysts in the Synthesis of 4-Bromo-2-chlorophenol

| Catalyst | Starting Material | Solvent | Product Purity/Yield | Reference |

| Triethylamine hydrochloride | 2-chlorophenol | Chlorobenzene | 99.1% yield, 99.4% purity | google.com |

| Nanocatalyst (CuCl₂, ZnCl₂, AgCl) | o-chlorophenol | Not specified | >97.6% purity, 97.3% yield | google.com |

Transition Metal-Catalyzed Cross-Coupling Strategies for C-X and C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in modern organic synthesis. thermofisher.commdpi-res.comhilarispublisher.com For a polyhalogenated substrate like this compound, these reactions offer a pathway to selectively functionalize the molecule by leveraging the differential reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, allowing for sequential and site-selective modifications.

Suzuki-Miyaura Coupling Reactions for Aryl-Aryl and Aryl-Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. rsc.orgresearchgate.net This reaction is highly effective for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net

For this compound, the distinct reactivities of the three different halogen atoms can be exploited to achieve selective couplings.

Iodine-Selective Coupling: By using mild reaction conditions, the Suzuki-Miyaura coupling can be performed selectively at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Bromine-Selective Coupling: After functionalizing the C-I position, more forcing reaction conditions (e.g., higher temperatures, different ligand/base combinations) can be employed to activate the C-Br bond for a second Suzuki-Miyaura coupling with a different arylboronic acid. nih.gov

Chlorine-Selective Coupling: Activating the C-Cl bond, which is the least reactive, typically requires specialized, highly active catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands. nih.gov

This stepwise approach allows for the controlled synthesis of complex, unsymmetrical poly-aryl scaffolds from a single polyhalogenated starting material. nih.gov

Table 2: Reactivity Hierarchy of Aryl Halides in Suzuki-Miyaura Coupling

| C-X Bond | Relative Reactivity | Typical Catalyst System |

| C-I | Highest | Standard Pd(0)/phosphine catalysts (e.g., Pd(PPh₃)₄) |

| C-Br | Intermediate | More active Pd catalysts, sometimes requiring stronger bases |

| C-Cl | Lowest | Specialized catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands) |

Sonogashira Coupling and Other Cross-Coupling Reactions for Alkyne and Alkyl Group Introduction

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org It is a highly reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be applied to this compound with high regioselectivity. The reaction would proceed preferentially at the C-I bond under mild conditions, allowing for the introduction of an alkyne group at the 3-position. wikipedia.orgyoutube.com Subsequent coupling at the C-Br position would require more vigorous conditions. While copper is a standard co-catalyst used to increase reactivity and allow for room-temperature reactions, its presence can sometimes lead to the undesirable homocoupling of the alkyne. wikipedia.orggold-chemistry.org To address this, copper-free Sonogashira protocols have been developed. wikipedia.orgorganic-chemistry.org

For the introduction of alkyl groups, other cross-coupling methods can be employed. While alkylboron reagents can be used in Suzuki-Miyaura reactions, challenges such as slow transmetalation and competing β-hydride elimination often arise. nih.gov Alternative methods like the Negishi coupling (using organozinc reagents) or Kumada coupling (using Grignard reagents) can also be effective for C(sp²)-C(sp³) bond formation.

Palladium-Mediated Carbonylative Coupling Approaches

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. acs.org These reactions are powerful tools for synthesizing ketones, esters, amides, and other carbonyl-containing compounds. bohrium.com

The carbonylative Suzuki-Miyaura coupling is a three-component reaction involving an aryl halide, an organoboron reagent, and CO, which results in the formation of diaryl ketones. organic-chemistry.orgresearchgate.net Applying this to this compound, one could selectively synthesize a ketone at the 3-position (from the C-I bond) under atmospheric pressure of CO using an appropriate palladium catalyst. organic-chemistry.org

Another important variation is the carbonylative Sonogashira reaction, which couples an aryl halide, a terminal alkyne, and CO to produce alkynones, which are valuable intermediates for biologically active molecules. bohrium.com The use of solid CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), has gained traction as a safer and more convenient alternative to gaseous CO. researchgate.net

Novel and Emerging Synthetic Routes

The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and atom-economical methodologies. hilarispublisher.com For the synthesis of complex molecules like this compound and its derivatives, several emerging strategies hold promise:

C-H Activation/Functionalization: Instead of relying on pre-halogenated substrates, direct C-H activation routes offer a more streamlined approach. This strategy involves the selective functionalization of a C-H bond on a simpler phenol precursor, catalyzed by a transition metal. While achieving precise regioselectivity on a phenol ring with multiple potential C-H activation sites is challenging, this area is a subject of intensive research.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. It can be used to generate radical intermediates that participate in coupling reactions. For example, a palladium- and visible-light-mediated carbonylative Suzuki-Miyaura coupling of aryl boronic acids with unactivated alkyl halides has been developed, showcasing a novel approach to ketone synthesis. semanticscholar.org

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety (especially when using hazardous reagents like CO or diazonium salts), improved heat and mass transfer, and the potential for automation and scalability.

Enzymatic and Bio-catalysis: The use of enzymes for selective halogenation or coupling reactions represents a green and highly specific synthetic approach. While the application to highly substituted, non-natural phenols is still developing, biocatalysis offers the potential for unparalleled selectivity. researchgate.net

These novel routes, often developed in the broader context of medicinal chemistry and materials science, provide new avenues for the synthesis and diversification of complex halogenated phenols. hilarispublisher.com

Transition-Metal-Free Approaches for Phenol Synthesis

The construction of the core phenolic structure is a critical step. While many methods for phenol synthesis rely on transition-metal catalysts, several metal-free alternatives have been developed. These approaches are advantageous as they avoid potential metal contamination in the final product and often employ more environmentally benign reagents.

One prominent metal-free strategy is the oxidative hydroxylation of arylboronic acids. organic-chemistry.org In this approach, a suitably substituted arylboronic acid is converted to the corresponding phenol using an oxygen source. This method could be hypothetically applied to synthesize a precursor to this compound. The synthesis would begin with a polysubstituted benzene (B151609) ring, which would then be converted to an arylboronic acid. Subsequent metal-free oxidation would yield the desired phenol. The reaction can be promoted by a base like KOH with an oxidant such as tert-butyl hydroperoxide, or it can proceed under aerobic conditions using water as a solvent, sometimes with a catalytic amount of an organic promoter like benzoquinone. organic-chemistry.org

Another metal-free pathway involves a novel SNAr reaction followed by a Lossen rearrangement, using acetohydroxamic acid as the hydroxide (B78521) source. organic-chemistry.org This method is particularly effective for electron-deficient haloarenes. A key advantage of these strategies is their tolerance for a wide range of functional groups, which is essential when dealing with multi-halogenated precursors. organic-chemistry.orgorganic-chemistry.org

| Aryl Precursor | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Arylboronic Acids | Benzoquinone (cat.), H₂O, Air | Uses water as a solvent and air as the oxidant under metal-free conditions. | organic-chemistry.org |

| Arylboronic Acids | KOH, t-BuOOH | Rapid reaction, often completing within minutes to provide good to excellent yields. | organic-chemistry.org |

| Electron-Deficient Haloarenes | Acetohydroxamic acid | Proceeds via an SNAr/Lossen rearrangement sequence. | organic-chemistry.org |

Oxidative Procedures for Halogenation

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. chemistrysteps.comlibretexts.orgopenstax.org This inherent directing effect must be managed to achieve the desired substitution pattern in a polysubstituted compound. For the synthesis of this compound, a potential strategy could involve starting with a precursor like 2-chlorophenol or 2-chloro-5-iodophenol (B1586210) and introducing the remaining halogens sequentially. For instance, the bromination of 2-chlorophenol can be directed to the 4-position with high selectivity. google.com

Oxidative procedures can be catalyzed by various systems. For example, the ipso-hydroxylation of arylboronic acids can be achieved using aqueous hydrogen peroxide as the oxidant and molecular iodine as the catalyst under metal-free and base-free conditions. organic-chemistry.org Similarly, halide salts can be oxidized in acidic conditions to generate the electrophilic halogen species required for aromatic substitution. nih.gov The choice of oxidant and reaction conditions can influence the reactivity and selectivity of the halogenation. openstax.org

| Halide Source | Oxidant | Conditions/Catalyst | Advantages | Reference |

|---|---|---|---|---|

| KBr, NaCl, KI | Hydrogen Peroxide (H₂O₂) | Acidic conditions | "Green" oxidant, 100% halogen atom economy. | nih.govgoogle.com |

| KBr, NaCl, KI | Oxygen (O₂) | Acidic conditions | Environmentally benign oxidant. | nih.gov |

| Arylboronic Acid | Hydrogen Peroxide (H₂O₂) | Iodine (catalyst) | Performs ipso-hydroxylation, metal-free. | organic-chemistry.org |

Chemoenzymatic Syntheses for Halogenated Aromatics

Nature utilizes halogenating enzymes to produce a vast array of halogenated natural products with remarkable precision. nih.govacs.org These biocatalysts offer a powerful tool for synthetic chemistry, enabling highly regioselective and stereoselective halogenations under mild, aqueous conditions. acs.orgresearchgate.net The two main classes of enzymes used for this purpose are haloperoxidases and the more recently discovered flavin-dependent halogenases (FDHs). nih.gov

Flavin-dependent halogenases are particularly promising for the synthesis of complex molecules because they exhibit exquisite regioselectivity, often halogenating specific positions on an aromatic ring that are inaccessible through traditional chemical methods. researchgate.netscience.gov An FDH generates a reactive hypohalous acid species within a protected active site and positions the substrate precisely for electrophilic attack. This high degree of control could be harnessed for the stepwise synthesis of this compound. A hypothetical chemoenzymatic route could involve:

Synthesis of a simple phenol precursor.

Sequential, regioselective halogenation at the C2, C3, and C4 positions using a panel of different halogenases, each specific for a particular halogen and substitution site.

While the application of halogenases in vitro has faced challenges related to stability and catalytic activity, research into identifying more robust enzymes from thermophilic organisms and engineering existing enzymes is ongoing. science.gov The combination of biocatalysis with chemical synthesis provides a powerful strategy for producing novel halogenated compounds. researchgate.net

| Enzyme Class | Cofactor/Cosubstrate | Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| Haloperoxidases (e.g., Chloroperoxidase) | Heme iron, H₂O₂ | Generates hypohalous acids that diffuse from the active site. | Generally low regioselectivity. | researchgate.netresearchgate.net |

| Flavin-Dependent Halogenases (FDHs) | FADH₂, O₂, Halide ion | Generates a halogenating species within a confined active site. | High regioselectivity for C-H halogenation on electron-rich aromatics. | researchgate.netscience.gov |

| Non-Heme Iron Halogenases | α-ketoglutarate, O₂ | Radical-based mechanism. | Can halogenate unactivated C-H bonds. | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloro 3 Iodophenol

Reactivity at Halogen Centers

The carbon-halogen bond strengths and the inherent reactivity of the halogens in catalytic cycles, particularly with transition metals like palladium, are the primary determinants of the chemoselectivity observed in reactions at the halogen centers. The general order of reactivity for halogens in many cross-coupling reactions is I > Br > Cl, which allows for sequential and site-selective functionalization of the aromatic ring.

Selective Cross-Coupling Reactions of Bromine, Chlorine, and Iodine Atoms

The differential reactivity of the C-I, C-Br, and C-Cl bonds in 4-bromo-2-chloro-3-iodophenol is a cornerstone of its synthetic utility, enabling selective carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, can be tuned to react preferentially at one halogen center over the others.

The greater reactivity of the carbon-iodine bond allows for selective coupling at this position under milder conditions, leaving the bromo and chloro substituents intact for subsequent transformations. By modifying reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is often possible to achieve a second coupling at the bromine position, and finally, under more forcing conditions, at the chlorine position.

| Coupling Reaction | Halogen Reactivity | Typical Conditions | Product Type |

| Suzuki-Miyaura | I > Br > Cl | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), boronic acid | Arylated or vinylated phenol (B47542) |

| Sonogashira | I > Br > Cl | Pd catalyst, Cu(I) co-catalyst, amine base, terminal alkyne | Alkynylated phenol |

| Heck | I > Br > Cl | Pd catalyst, base, alkene | Alkenylated phenol |

| Buchwald-Hartwig | I > Br > Cl | Pd catalyst, ligand (e.g., phosphine), base, amine or alcohol | Aminated or etherified phenol |

Table 1: General Overview of Selective Cross-Coupling Reactions

This table provides a generalized summary. Specific conditions and selectivity for this compound would require experimental validation.

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as "halogen dance" reactions under basic conditions, can lead to the isomerization of halogenated aromatic compounds. In the context of this compound, such reactions could potentially be induced, leading to a mixture of isomers. However, more controlled halogen exchange can be achieved using specific reagents. For instance, treatment with an excess of an iodide salt in the presence of a copper catalyst could potentially facilitate the conversion of the bromo or chloro substituents to iodo groups, although selectivity would be a significant challenge. Conversely, conversion of the iodo or bromo group to a chloro or fluoro group is also mechanistically plausible under appropriate conditions, though less common for this class of compounds.

Reductive Dehalogenation Processes

The selective removal of halogen atoms can be achieved through reductive dehalogenation, typically via catalytic hydrogenation. The ease of cleavage of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. This differential reactivity allows for the stepwise removal of the halogens. For example, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under mild conditions would be expected to selectively remove the iodine atom first. Increasing the severity of the reaction conditions (e.g., higher hydrogen pressure, longer reaction time, or a more active catalyst) would then lead to the removal of the bromine, and finally the chlorine. This stepwise dehalogenation provides a pathway to synthesize various di- and mono-halogenated chlorophenols from a single starting material. Bromo and chloro substituents can also serve as effective blocking groups in regioselective synthesis, being removed in later steps via catalytic hydrogenation organic-chemistry.org.

| Halogen Removed | Typical Catalyst | General Conditions | Product |

| Iodine | Pd/C | H₂ (1 atm), room temperature | 4-Bromo-2-chlorophenol (B165030) |

| Bromine | Pd/C | H₂ (higher pressure), elevated temperature | 2-Chlorophenol (B165306) |

| Chlorine | Pd/C or more active catalyst | H₂ (high pressure), high temperature | Phenol |

Table 2: Predicted Selectivity in Reductive Dehalogenation

This table illustrates the expected order of dehalogenation based on general principles. Specific experimental conditions would need to be optimized.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a site for a variety of chemical transformations, including etherification, esterification, and oxidation. The acidity and nucleophilicity of this hydroxyl group are influenced by the strong electron-withdrawing inductive effects of the three halogen atoms, which make the proton more acidic and the corresponding phenoxide a weaker nucleophile compared to phenol itself.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether through the Williamson ether synthesis, which involves deprotonation with a base to form the phenoxide, followed by reaction with an alkyl halide francis-press.comfrancis-press.comlibretexts.orgyoutube.com. Due to the increased acidity of the phenolic proton, a weaker base may be sufficient for deprotonation compared to phenol. However, the reduced nucleophilicity of the resulting phenoxide might necessitate more reactive alkylating agents or more forcing reaction conditions.

Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid. Direct esterification with a carboxylic acid (Fischer esterification) is generally not efficient for phenols and would be even less so for this electron-deficient phenol.

| Reaction | Reagents | Product |

| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | 4-Bromo-2-chloro-3-iodoalkoxybenzene |

| Esterification | Acyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O), Base (e.g., pyridine) | 4-Bromo-2-chloro-3-iodophenyl ester |

Table 3: Typical Etherification and Esterification Reactions

Oxidation and Reduction of the Phenol Moiety

The oxidation of phenols can lead to the formation of quinones. For this compound, oxidation would likely yield a substituted benzoquinone. However, the presence of multiple electron-withdrawing halogen substituents would make the phenol less susceptible to oxidation compared to phenol or alkyl-substituted phenols. Strong oxidizing agents would be required for this transformation. The specific quinone formed would depend on the regiochemistry of the oxidation.

The reduction of the phenolic hydroxyl group to a hydrogen atom, thereby converting the phenol to the corresponding arene, is a challenging transformation that typically requires harsh conditions. Catalytic hydrogenation, which is effective for reductive dehalogenation, generally does not reduce the phenolic hydroxyl group under conditions that preserve the aromatic ring rsc.org. More specialized methods would be necessary to achieve this conversion.

Radical Reactions Involving the Phenoxyl Radical

The formation of a phenoxyl radical from this compound is a critical step in understanding its radical-mediated reactions. This process typically involves the homolytic cleavage of the O-H bond, which can be initiated by various means, including enzymatic oxidation or photolysis nih.govnist.govrsc.orgresearchgate.net. The resulting 4-bromo-2-chloro-3-iodophenoxyl radical is a transient species with a unique electronic structure that dictates its subsequent reactivity.

The presence of halogen atoms on the aromatic ring influences the stability and reactivity of the phenoxyl radical. These substituents can exert both inductive and resonance effects, which can modulate the spin density distribution within the radical. Phenoxyl radicals are known to participate in a variety of reactions, including:

Hydrogen Abstraction: The phenoxyl radical can abstract a hydrogen atom from a suitable donor molecule, thereby regenerating a phenol and propagating a radical chain reaction.

Dimerization: Two phenoxyl radicals can couple to form various dimeric products. The regioselectivity of this coupling is influenced by the steric and electronic effects of the substituents.

Oxidation-Reduction Reactions: Phenoxyl radicals can act as oxidants, accepting an electron to form the corresponding phenoxide anion, or as reductants, donating an electron to form a phenoxonium cation. The redox potential of the phenoxyl radical/phenoxide couple is a key parameter in these reactions.

Reactions with other Radicals: The phenoxyl radical can react with other radical species present in the system, leading to a variety of cross-coupling products youtube.com.

Recent studies have highlighted the role of phenoxyl radicals as potent electron-withdrawing groups, which can significantly activate the aromatic ring towards nucleophilic attack osti.gov. This "homolysis-enabled electronic activation" strategy has been shown to lower the barrier for nucleophilic aromatic substitution by a substantial margin osti.gov. For instance, the neutral oxygen radical (O•) has been demonstrated to be an exceptionally strong electron-withdrawing group, with a Hammett parameter (σp) of 2.79, compared to 1.27 for the nitro group (NO2) researchgate.net. This activation facilitates reactions that are otherwise challenging for electron-rich halophenols osti.gov.

Further Aromatic Functionalization

The existing substituents on the this compound ring play a crucial role in directing further functionalization of the aromatic core.

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group (-OH) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance quora.comaakash.ac.inquora.com. This effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles quora.comaakash.ac.inquora.com.

However, the halogen atoms (Br, Cl, I) are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect libretexts.orglibretexts.orglumenlearning.com. Despite being deactivators, halogens are also ortho-, para-directors libretexts.orglibretexts.orglumenlearning.com. This is because the resonance effect, although weaker than the inductive effect, is still sufficient to stabilize the carbocation intermediates formed during ortho and para attack more than the meta intermediate libretexts.org.

In this compound, the directing effects of the hydroxyl and halogen substituents are in opposition. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. The halogens also direct ortho- and para- to their own positions. The interplay of these activating and deactivating, yet similarly directing, groups will determine the regioselectivity of further electrophilic substitution. The steric hindrance from the existing bulky substituents will also play a significant role in determining the site of substitution chemistrysteps.com.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | +M (Mesomeric/Resonance) > -I (Inductive) quora.comquora.com |

| -Br (Bromo) | Weakly Deactivating | Ortho, Para | -I > +M libretexts.orglibretexts.org |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para | -I > +M libretexts.orglibretexts.org |

| -I (Iodo) | Weakly Deactivating | Ortho, Para | -I > +M libretexts.orglibretexts.org |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack wikipedia.org. In this compound, the aromatic ring is not strongly activated towards classical SNAr reactions under normal conditions, as halogens are only weakly deactivating and the hydroxyl group is activating nih.gov.

However, as mentioned in section 4.2.3, the formation of the corresponding phenoxyl radical can dramatically alter the electronic properties of the ring, making it highly susceptible to nucleophilic attack osti.gov. This "homolysis-enabled electronic activation" provides a pathway for SNAr reactions on otherwise unactivated or even electron-rich halophenols osti.govresearchgate.net. In this scenario, one of the halogen atoms, likely the one at the most activated position, could be displaced by a nucleophile. The relative leaving group ability of the halogens (I > Br > Cl) would also be a factor.

Furthermore, transition metal catalysis can facilitate nucleophilic aromatic substitution on unactivated aryl halides. For example, arenophilic rhodium or ruthenium catalysts can activate the phenol ring through π-coordination, enhancing its electrophilicity and enabling substitution reactions nih.gov.

The regioselectivity of further functionalization of this compound is a complex interplay of the electronic and steric effects of the existing substituents.

Electrophilic Reactions: As discussed in 4.3.1, the powerful ortho-, para-directing effect of the hydroxyl group is the dominant factor. However, the positions ortho to the hydroxyl group are already substituted with chlorine and iodine. Therefore, electrophilic attack is most likely to occur at the position para to the hydroxyl group, which is currently occupied by the bromine atom. This could potentially lead to ipso-substitution, where the incoming electrophile displaces the bromine atom. The vacant position meta to the hydroxyl group is the least activated and sterically hindered, making it an unlikely site for electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: The different carbon-halogen bonds in this compound can be selectively activated in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The order of reactivity for oxidative addition to a low-valent metal center is typically C-I > C-Br > C-Cl. This difference in reactivity allows for the selective functionalization of the carbon-iodine bond, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This provides a powerful tool for the regioselective introduction of new functional groups.

Directed Ortho-Metalation (DoM): The hydroxyl group can act as a directing group in ortho-metalation reactions. Treatment of the phenol with a strong base, such as an organolithium reagent, can lead to deprotonation of the hydroxyl group, followed by regioselective deprotonation (lithiation) of one of the ortho positions. The resulting aryllithium species can then be trapped with an electrophile. The regioselectivity of this process would be influenced by the electronic effects of the halogen substituents and the steric environment around the hydroxyl group.

Mechanistic Investigations of Carbon-Halogen Bond Activation

The activation and cleavage of carbon-halogen bonds are fundamental steps in many of the transformation pathways of this compound.

In halophenols, there is a competition between the cleavage of the carbon-halogen (C-Y, where Y = I, Br, Cl) bond and the oxygen-hydrogen (O-H) bond. This competition is influenced by factors such as the nature of the halogen, the substitution pattern on the ring, and the reaction conditions (e.g., photochemical vs. thermal activation).

Photochemical studies on 4-halophenols have shown that both C-Y and O-H bond fission can occur upon UV excitation researchgate.net. The wavelength of the incident light can influence the preferred pathway. For instance, excitation at shorter wavelengths (around 240 nm) tends to favor O-H bond fission for a range of 4-halophenols, proceeding through a repulsive (n/π)σ* potential energy surface researchgate.net. In contrast, for 4-iodophenol (B32979) and 4-bromophenol, C-Y bond fission competes with O-H bond fission, occurring on a different (n/π)σ* potential energy surface researchgate.net.

The strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), while the O-H bond strength in phenols is influenced by the electronic effects of the ring substituents mdpi.comnist.govresearchgate.netwikipedia.org. Electron-withdrawing groups tend to strengthen the O-H bond, while electron-donating groups weaken it.

Interactive Data Table: Average Bond Dissociation Energies (BDEs)

| Bond | Average BDE (kJ/mol) | Average BDE (kcal/mol) |

|---|---|---|

| Aryl C-Cl | ~397 | ~95 |

| Aryl C-Br | ~335 | ~80 |

| Aryl C-I | ~272 | ~65 |

| Phenolic O-H | ~362 | ~86.5 wikipedia.org |

In the context of this compound, the C-I bond is the weakest of the carbon-halogen bonds and is therefore the most likely to undergo homolytic cleavage under thermal or photochemical conditions that promote radical formation. The relative strengths of the C-Br and C-Cl bonds are intermediate, while the O-H bond is comparatively strong. However, the acidity of the phenolic proton makes it susceptible to heterolytic cleavage (deprotonation) in the presence of a base. The specific reaction conditions will ultimately determine whether C-Y or O-H bond fission is the dominant process.

Role of Halogen Bonding in Reactivity

Halogen bonding is a non-covalent interaction that has garnered significant attention in fields like crystal engineering and medicinal chemistry. It involves an attractive force between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). In the context of this compound, the presence of three distinct halogen atoms—bromine, chlorine, and iodine—attached to a phenol ring suggests that halogen bonding plays a crucial role in its chemical reactivity and intermolecular interactions. The nature and strength of these interactions are dependent on the specific halogen atom and its position on the aromatic ring.

The formation of a halogen bond is attributed to the anisotropic distribution of electron density around the halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond it forms with another atom. This σ-hole can then interact favorably with an electron-rich site on a neighboring molecule. The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.

In polyhalogenated phenols, halogen bonds can significantly influence crystal packing, molecular recognition, and, consequently, the reactivity of the compound. These interactions can direct the orientation of molecules in the solid state, which can be a determining factor in solid-state reactions. Furthermore, by influencing the electron density distribution within the molecule, halogen bonding can modulate the reactivity of the phenolic hydroxyl group and the aromatic ring.

Research into dihalogenated phenols, such as 4-bromo-3-chlorophenol (B77146) and 4-chloro-3-iodophenol, provides valuable insights into the types of halogen bonding that this compound is likely to exhibit. nih.govnih.gov Two primary types of halogen···halogen interactions are typically observed: Type I and Type II.

Type I contacts are characterized by symmetric interactions where the two interacting halogen atoms are of the same type, and the angles of interaction are approximately equal.

Type II contacts , on the other hand, involve an interaction between the electrophilic region of one halogen atom and the nucleophilic region of another, qualifying as a true halogen bond. nih.gov

Studies on 4-bromo-3-chlorophenol have shown that the bromine atom preferentially participates in Type II interactions, while the chlorine atom is involved in Type I contacts. nih.gov This preference is attributed to the greater polarizability and larger σ-hole of bromine compared to chlorine. In the case of 4-chloro-3-iodophenol, the iodine atom, being the most polarizable of the three halogens, would be the most potent halogen bond donor.

Based on these findings for structurally related compounds, a predictive model for the halogen bonding behavior of this compound can be proposed. The iodine atom at the 3-position is expected to be the most significant contributor to halogen bonding, likely forming strong Type II interactions. The bromine atom at the 4-position would also be a strong candidate for forming Type II halogen bonds. The chlorine atom at the 2-position, being the least polarizable of the three, might be more inclined to participate in weaker Type I interactions or act as a halogen bond acceptor.

The interplay of these different halogen bonds, in conjunction with the hydrogen bonding from the phenolic hydroxyl group, would create a complex network of non-covalent interactions. This network would dictate the supramolecular assembly of this compound and could be leveraged in the design of new materials with specific properties. The reactivity of the molecule in various chemical transformations would also be influenced by these interactions, as they can affect the accessibility of reactive sites and the stability of transition states.

The following table summarizes the expected halogen bonding characteristics for the functional groups present in this compound, based on data from analogous compounds.

| Halogen | Position | Expected Interaction Type | Relative Strength |

| Iodine | 3 | Type II (Donor) | Strong |

| Bromine | 4 | Type II (Donor) | Moderate to Strong |

| Chlorine | 2 | Type I / Acceptor | Weak |

This hierarchical nature of halogen bonding in this compound makes it an interesting candidate for studies in supramolecular chemistry and materials science. The precise control over the directionality and strength of these non-covalent interactions could allow for the rational design of complex molecular architectures.

Further research, including crystallographic studies and computational modeling of this compound, is necessary to fully elucidate the specific roles of each halogen atom in its reactivity and to confirm the predicted halogen bonding patterns. Such studies would provide a more complete understanding of how these non-covalent forces govern the chemical behavior of this polyhalogenated phenol.

Stereoelectronic Effects and Regioselectivity in Polyhalogenated Phenols

Influence of Halogen and Hydroxyl Groups on Aromatic Reactivity

The substituents on the aromatic ring of 4-Bromo-2-chloro-3-iodophenol—hydroxyl (-OH), bromine (-Br), chlorine (-Cl), and iodine (-I)—each exert a distinct influence on the ring's electron density and, consequently, its reactivity towards electrophiles and nucleophiles. These influences are primarily understood through two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect. libretexts.orgopenstax.org

The hydroxyl group is a powerful activating group. openstax.org While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be delocalized into the aromatic π-system (resonance effect). openstax.orggauthmath.com This resonance donation is significantly stronger than the inductive withdrawal, leading to a net increase in electron density on the aromatic ring, particularly at the positions ortho and para to the hydroxyl group. aakash.ac.in This enhanced electron density makes the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). openstax.org

Halogen atoms exhibit a dual nature. They are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic aromatic substitution. msu.edu However, like the hydroxyl group, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M). libretexts.org For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring. stackexchange.com Thus, halogenated benzenes are less reactive than benzene itself. msu.edu

Among the halogens present in this compound, the strength of the inductive effect follows the order of electronegativity: Cl > Br > I. Conversely, the resonance effect is influenced by the efficiency of orbital overlap between the halogen's p-orbitals and the ring's π-system. The larger 4p and 5p orbitals of bromine and iodine, respectively, have less efficient overlap with carbon's 2p orbitals compared to chlorine's 3p orbitals. stackexchange.com This interplay results in all halogens being deactivating groups, but to varying degrees. libretexts.org

Table 1: Electronic Effects of Substituents in this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Strongly Activating |

| -Cl (Chloro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating |

| -I (Iodo) | Weakly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating |

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

The regiochemical outcome of substitution reactions is dictated by the directing effects of the existing substituents, which determine the position of attack for an incoming reagent.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The directing influence of a substituent is determined by its ability to stabilize the intermediate carbocation (arenium ion) that forms during the reaction. libretexts.org